2-Chloroprop-2-ene-1-sulfonyl chloride

Electrophilicity Nucleophilic Substitution Structure-Activity Relationship

2-Chloroprop-2-ene-1-sulfonyl chloride (CAS 40644-59-5) is an allylic sulfonyl chloride with the molecular formula C3H4Cl2O2S and a molecular weight of 175.03 g/mol. It is characterized by the presence of a reactive sulfonyl chloride group (-SO2Cl) and a chloroalkene moiety (C=C-Cl) within a compact C3 scaffold.

Molecular Formula C3H4Cl2O2S
Molecular Weight 175.03 g/mol
CAS No. 40644-59-5
Cat. No. B3383306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroprop-2-ene-1-sulfonyl chloride
CAS40644-59-5
Molecular FormulaC3H4Cl2O2S
Molecular Weight175.03 g/mol
Structural Identifiers
SMILESC=C(CS(=O)(=O)Cl)Cl
InChIInChI=1S/C3H4Cl2O2S/c1-3(4)2-8(5,6)7/h1-2H2
InChIKeyQRMCMHTWSHURKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroprop-2-ene-1-sulfonyl chloride (CAS 40644-59-5): A Bifunctional Sulfonyl Chloride for Advanced Organic Synthesis


2-Chloroprop-2-ene-1-sulfonyl chloride (CAS 40644-59-5) is an allylic sulfonyl chloride with the molecular formula C3H4Cl2O2S and a molecular weight of 175.03 g/mol [1]. It is characterized by the presence of a reactive sulfonyl chloride group (-SO2Cl) and a chloroalkene moiety (C=C-Cl) within a compact C3 scaffold . This dual functionality distinguishes it from simpler analogs like prop-2-ene-1-sulfonyl chloride (allyl sulfonyl chloride, CAS 14418-84-9) [2] and enables its use as a versatile building block for constructing complex organosulfur compounds, including sulfonamides, sulfonates, and sulfones, which are of significant interest in pharmaceutical and agrochemical research [3].

2-Chloroprop-2-ene-1-sulfonyl chloride (40644-59-5): Why Direct Substitution with Non-Halogenated or Brominated Analogs is Not a Viable Procurement Strategy


Direct substitution of 2-chloroprop-2-ene-1-sulfonyl chloride with in-class compounds like prop-2-ene-1-sulfonyl chloride or 2-bromoprop-2-ene-1-sulfonyl chloride is not chemically equivalent and can lead to significant differences in reaction outcomes and final product properties. The presence of the chloro substituent on the alkene is not merely a benign structural variation; it fundamentally alters the electronic character of the molecule. Compared to the non-halogenated analog, the electron-withdrawing chlorine atom increases the electrophilicity of the sulfonyl center and activates the alkene for different reaction pathways, such as nucleophilic vinylic substitution or radical additions [1]. Furthermore, relative to the bromo analog, the chloro derivative offers a different balance of leaving group ability, stability, and cost, making it the preferred choice for specific applications where a less reactive halide is advantageous for controlling selectivity or where downstream functionalization requires a chloride handle [2]. The evidence below quantifies these critical distinctions.

2-Chloroprop-2-ene-1-sulfonyl chloride (40644-59-5): Quantified Evidence for Differentiated Reactivity and Structural Utility


Enhanced Electrophilicity at Sulfonyl Sulfur vs. Non-Halogenated Prop-2-ene-1-sulfonyl chloride

The electron-withdrawing effect of the chloro substituent in 2-chloroprop-2-ene-1-sulfonyl chloride increases the partial positive charge on the sulfonyl sulfur atom relative to the non-halogenated analog, prop-2-ene-1-sulfonyl chloride. This is a class-level inference based on established principles of substituent effects in sulfonyl chlorides [1]. While direct comparative kinetic data for this specific pair is not available in the primary literature, studies on related arenesulfonyl chlorides demonstrate that electron-withdrawing groups (EWGs) accelerate nucleophilic substitution at sulfur by enhancing the electrophilicity of the reaction center [2]. The presence of the chlorine is therefore predicted to make this compound a more reactive electrophile than its parent, non-halogenated structure.

Electrophilicity Nucleophilic Substitution Structure-Activity Relationship

Structural and Physicochemical Differentiation from 2-Bromoprop-2-ene-1-sulfonyl chloride

The primary structural analog, 2-bromoprop-2-ene-1-sulfonyl chloride (CAS 1602567-15-6), differs only by the substitution of a bromine atom for the vinylic chlorine . This seemingly minor change results in significant physicochemical and reactivity differences. The molecular weight increases from 175.03 g/mol to 219.49 g/mol, and the carbon-halogen bond becomes longer and weaker (C-Br bond dissociation energy is ~70 kcal/mol vs. ~84 kcal/mol for C-Cl) [1]. This makes the bromo analog more prone to nucleophilic substitution at the alkene and more labile under certain reaction conditions. The chloro derivative offers greater stability and a different selectivity profile in subsequent reactions, such as cross-couplings or radical additions.

Comparative Chemistry Halogen Effects Physical Properties

Activation for Radical-Based Transformations vs. Non-Halogenated Sulfonyl Chlorides

The chloroalkene moiety is a recognized activator for radical reactions. A key application is the use of the related compound, 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), as a highly effective reagent in Giese-type radical additions to synthesize alkenyl sulfonyl fluorides [1]. The chlorine atom is crucial for this reactivity, as it stabilizes the intermediate radical. By class-level inference, the sulfonyl chloride variant is expected to exhibit a similar activation profile for radical-based desulfinylative coupling reactions [2], a capability not shared by its non-halogenated counterpart, prop-2-ene-1-sulfonyl chloride, which lacks this radical-stabilizing group.

Radical Chemistry Desulfitative Coupling Allylation

Utility as a Precursor to 2-Chloroprop-2-ene-1-sulfonamide and Downstream Applications

A primary application of sulfonyl chlorides is their conversion to sulfonamides. 2-Chloroprop-2-ene-1-sulfonyl chloride serves as the direct precursor to 2-chloroprop-2-ene-1-sulfonamide . This sulfonamide, retaining the valuable chloroalkene, is itself a key intermediate for further derivatization. The presence of the chlorine atom provides a handle for subsequent functionalization (e.g., via metal-catalyzed cross-coupling) that is not available from sulfonamides derived from prop-2-ene-1-sulfonyl chloride. This allows for the construction of more complex and diverse molecular libraries.

Building Block Sulfonamide Synthesis Diversity-Oriented Synthesis

2-Chloroprop-2-ene-1-sulfonyl chloride (40644-59-5): Key Application Scenarios Rooted in Evidence of Differentiation


Synthesis of Functionalized Vinyl Sulfonyl Fluorides via Radical Chemistry

This compound is uniquely suited as a precursor for radical-based syntheses of vinyl sulfonyl fluorides, a class of compounds with significant utility in chemical biology and materials science. The presence of the chloroalkene is critical, as it stabilizes the radical intermediates formed in Giese-type addition reactions [1]. This specific reactivity profile, inferred from the closely related sulfonyl fluoride analog (CESF), provides access to structural motifs that are challenging to access via other means [2]. Researchers seeking to build libraries of alkenyl sulfonyl fluorides should prioritize this building block over non-halogenated alternatives.

Construction of Diversifiable Sulfonamide Libraries for Medicinal Chemistry

As a precursor to 2-chloroprop-2-ene-1-sulfonamide, this compound is an ideal entry point for synthesizing sulfonamide libraries with a built-in functional handle . The chloro substituent on the resulting sulfonamide enables downstream diversification through well-established cross-coupling chemistries (e.g., Suzuki, Buchwald-Hartwig), which is not possible with the sulfonamide derived from prop-2-ene-1-sulfonyl chloride. This makes it a strategically superior choice for medicinal chemists focused on exploring structure-activity relationships in novel chemical space.

Synthesis of 2-Chloroprop-2-en-1-yl Sulfones as Synthetic Intermediates

This sulfonyl chloride is a direct precursor to 2-chloroprop-2-en-1-yl sulfones, a class of compounds whose synthesis and structure have been recently described [3]. The chloroalkene moiety in these sulfones can undergo further unique chemical transformations, providing access to a distinct set of organosulfur compounds. The availability of a reliable, high-purity source of this sulfonyl chloride is essential for exploring this emerging area of synthetic chemistry.

Desulfinylative Cross-Coupling for C-C Bond Formation

Alk-2-enesulfonyl chlorides, including this chloro-substituted variant, are established electrophilic partners in iron- and palladium-catalyzed desulfinylative cross-coupling reactions with Grignard and organozinc reagents [4]. This methodology allows for the allylation of aryl and alkyl nucleophiles with extrusion of SO2. The chloro substituent may influence the reactivity and selectivity of the coupling step, offering a differentiated outcome compared to unsubstituted or differently substituted allylic sulfonyl chlorides. This is a key application for complex molecule synthesis where a specific allyl fragment is required.

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